molecular formula C₁₅H₁₃ClF₃N B1155989 2-Deoxo-3-desoxy Efavirenz

2-Deoxo-3-desoxy Efavirenz

Cat. No.: B1155989
M. Wt: 299.72
Attention: For research use only. Not for human or veterinary use.
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Description

2-Deoxo-3-desoxy Efavirenz, also known as (R)-6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline, is a structurally related analog and significant impurity in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz . With a molecular formula of C₁₅H₁₃ClF₃N and a molecular weight of 299.72 g/mol, this compound serves as a critical Reference Standard for the Quality Control (QC) and Quality Assurance (QA) during the commercial production of Efavirenz and its related drug formulations . Its primary research value lies in enabling rigorous impurity profiling, supporting forced degradation studies, and ensuring the overall safety and efficacy of the final Active Pharmaceutical Ingredient (API) . Researchers utilize this compound extensively in the process of Abbreviated New Drug Application (ANDA) filing to regulatory bodies like the FDA, as well as in toxicity studies for the respective drug formulation . The compound is supplied with comprehensive analytical data, including 1H-NMR, Mass Spectrometry, and HPLC, to confirm its identity and purity, ensuring it meets the stringent requirements for pharmaceutical research and development . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₁₅H₁₃ClF₃N

Molecular Weight

299.72

Synonyms

(R)-6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline; 

Origin of Product

United States

Structural Characterization and Elucidation Methodologies for 2 Deoxo 3 Desoxy Efavirenz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Specific ¹H NMR and ¹³C NMR data for 2-Deoxo-3-desoxy Efavirenz are not available in the current body of scientific literature. For related compounds like Efavirenz, extensive NMR studies have been conducted to confirm its structure. nih.gov These studies provide a basis for what would be expected for an analogue.

Should data become available, a table of expected proton and carbon chemical shifts would be presented here.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

The exact mass and fragmentation pattern of this compound has not been reported in the reviewed literature. Mass spectrometry is a critical tool for determining the molecular weight of Efavirenz and its metabolites. clinpgx.orgresearchgate.net High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of this compound.

A data table showcasing the expected molecular ion peak and major fragments would be included here if the information were available.

Infrared (IR) Spectroscopy for Functional Group Identification

There is no published Infrared (IR) spectroscopy data specifically for this compound. IR spectroscopy is utilized to identify the functional groups present in Efavirenz and its related compounds. researchgate.net For this compound, the absence of the carbonyl (C=O) group, a prominent feature in the IR spectrum of Efavirenz, would be a key distinguishing feature.

A table of characteristic IR absorption bands for the functional groups present in the molecule would be provided if the data were accessible.

Chromatographic Separation Techniques for Purity Assessment and Identification

Specific chromatographic methods for the separation and purity assessment of this compound are not described in the available literature. Various high-performance liquid chromatography (HPLC) methods have been developed for the analysis of Efavirenz and its impurities. researchgate.netsemanticscholar.org These methods are crucial for ensuring the quality and purity of the active pharmaceutical ingredient.

If chromatographic data were available, a table summarizing the typical methods, including column type, mobile phase, and retention times, would be presented below.

Chemical Synthesis and Proposed Formation Pathways of 2 Deoxo 3 Desoxy Efavirenz

Directed Synthesis of 2-Deoxo-3-desoxy Efavirenz as a Reference Standard

The availability of pure reference standards for impurities is crucial for the accurate monitoring and control of drug quality. The directed synthesis of this compound is undertaken to provide such a standard for analytical purposes.

Development of Synthetic Routes and Methodological Considerations

While a specific, detailed synthetic route for (R)-6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is not extensively published in readily available literature, its structure suggests plausible synthetic strategies. The synthesis would likely involve the construction of the tetrahydroquinoline core followed by the introduction of the cyclopropylethynyl and trifluoromethyl groups at the C4 position.

One potential approach could be the synthesis of a precursor molecule, 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. The synthesis of this related quinoline derivative has been reported and involves the reaction of cyclopropyl (B3062369) acetylene with 4-chloro-2-trifluoroacetylaniline in the presence of anhydrous zinc(II) and triethylamine in toluene. This reaction proceeds through a series of steps to yield the quinoline ring system. Subsequent reduction of the quinoline to a tetrahydroquinoline would be a necessary step.

The introduction of the quaternary stereocenter at the C4 position with the correct (R) configuration presents a significant synthetic challenge. This would likely require stereoselective methods, potentially involving chiral catalysts or auxiliaries, to control the addition of the cyclopropylethynyl and trifluoromethyl moieties.

Optimization of Reaction Conditions and Yield

Given the complexity of the target molecule, optimization of reaction conditions would be critical to achieve a reasonable yield and purity. Key parameters for optimization would include the choice of solvents, reaction temperatures, catalysts, and the stoichiometry of the reactants. Purification of the final product would likely involve chromatographic techniques to isolate the desired stereoisomer from any side products or diastereomers. The custom synthesis nature of this compound, as indicated by chemical suppliers, suggests that the development of an efficient and high-yielding synthesis is a non-trivial endeavor.

Investigation of Unintended Formation Mechanisms During Efavirenz Synthesis (Process Impurity)

The presence of impurities in a final drug product is a critical quality attribute that is closely monitored and controlled. This compound has been identified as a process-related impurity that can arise during the synthesis of Efavirenz.

Identification of Precursor Molecules and Reaction Intermediates

The formation of this tetrahydroquinoline impurity likely stems from side reactions involving key intermediates in the Efavirenz synthesis. The primary starting materials and intermediates in the synthesis of Efavirenz include p-chloroaniline, which is elaborated to introduce the trifluoromethyl and cyclopropylethynyl groups. The final cyclization step to form the benzoxazinone (B8607429) ring of Efavirenz is a critical stage where side reactions can occur.

Mechanistic Postulation of Side Reactions

While the precise mechanisms are not detailed in the available literature, it is plausible that under certain process conditions, such as elevated temperatures or the presence of specific reagents or catalysts, an alternative cyclization or rearrangement pathway could lead to the formation of the tetrahydroquinoline ring instead of the desired benzoxazinone. This could potentially involve the intramolecular reaction of the amino group with a different reactive site on the molecule, or a rearrangement of an intermediate species. The specific conditions that favor the formation of this impurity would need to be identified through rigorous process development and characterization studies.

Degradation Pathways of Efavirenz Leading to this compound

In addition to being a process impurity, this compound can also be formed through the degradation of Efavirenz. Hydrolysis has been identified as a key degradation pathway.

Studies on the hydrolysis of Efavirenz have shown that the primary degradation product is the corresponding amino alcohol, formed by the opening of the cyclic carbamate ring. nih.gov This amino alcohol intermediate is itself susceptible to further degradation. It has been reported that this amino alcohol can undergo a subsequent rearrangement to form a quinoline derivative. nih.govresearchgate.netnih.gov This rearrangement is a plausible pathway for the formation of this compound under hydrolytic conditions. The exact structure of the resulting quinoline derivative from these studies is not always explicitly defined as the tetrahydroquinoline, but the formation of a quinoline ring system from the amino alcohol intermediate is a documented degradation route.

The kinetics of Efavirenz hydrolysis are pH-dependent, with degradation occurring at both acidic and basic extremes. nih.gov This suggests that the formation of this compound as a degradant could be influenced by the pH of the formulation or the environment to which the drug is exposed. The identification and characterization of this degradation product are essential for ensuring the stability and safety of Efavirenz formulations.

Photolytic Degradation Studies and Mechanism

Exposure of Efavirenz to light can induce chemical transformations, leading to the formation of various photoproducts. One of the primary mechanisms involved in the photolytic degradation of Efavirenz is a photoinduced α-cleavage, which results in the loss of a carbonyl group, a process known as photodecarbonylation. This reaction is significant as it directly corresponds to the structural change implied by the name "this compound," which suggests the removal of the carbonyl group at the C-2 position and the oxygen at the C-3 position of the benzoxazinone ring.

Studies utilizing high-performance liquid chromatography-electrospray ionization-time-of-flight mass spectrometry (HPLC-ESI-TOFMS) have identified a photoproduct with a mass-to-charge ratio (m/z) of 286.0395. nih.gov This mass corresponds to the loss of a carbonyl group (CO) from the parent Efavirenz molecule. The proposed mechanism for this transformation involves the absorption of light energy, leading to an excited state that facilitates the cleavage of the bonds adjacent to the carbonyl group.

The solvent environment has been shown to influence the photolytic pathways of Efavirenz. For instance, the formation of an imidic acid phototautomer has been observed as a primary competing mechanism, particularly in solvents capable of hydrogen bonding. nih.gov However, the photodecarbonylation pathway appears to be a key route to the formation of a 2-Deoxo-3-desoxy derivative.

Table 1: Key Photolytic Degradation Product of Efavirenz

Photoproduct Molecular Formula Mass-to-Charge Ratio (m/z) Proposed Formation Pathway

Hydrolytic Degradation Mechanisms

The stability of Efavirenz in aqueous solutions across a range of pH values has been studied to understand its hydrolytic degradation. The primary pathway for hydrolytic degradation involves the cleavage of the cyclic carbamate ring. researchgate.net This process leads to the formation of the corresponding amino alcohol.

The rate of hydrolysis is pH-dependent, with the degradation following apparent first-order kinetics. researchgate.net Mass spectrometry data has confirmed the identity of the major hydrolytic degradant as the amino alcohol, which results from the opening of the benzoxazinone ring. researchgate.net Subsequent degradation of this amino alcohol can occur, particularly at pH extremes, leading to rearrangement to a quinoline derivative. researchgate.net

Table 2: Major Hydrolytic Degradation Product of Efavirenz

Degradation Product Formation Pathway

Thermal Degradation Processes

Thermal stress can induce the decomposition of Efavirenz. Thermogravimetric analysis (TGA) has been used to study the thermal behavior and decomposition kinetics of the drug. These studies show that Efavirenz melts at approximately 411.66 K (138.51 °C) and begins to decompose at around 528.97 K (255.82 °C). researchgate.net

Analytical Method Development and Validation for the Quantification of 2 Deoxo 3 Desoxy Efavirenz

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and their impurities. A stability-indicating HPLC method for 2-Deoxo-3-desoxy Efavirenz would be developed to separate it from Efavirenz and other potential degradation products or related substances.

Stationary Phase and Mobile Phase Selection

The selection of an appropriate stationary and mobile phase is critical for achieving the desired separation and resolution. For Efavirenz and its impurities, reversed-phase HPLC is the most common approach.

Stationary Phase: A high-purity silica-based C18 (ODS) column is a common first choice for the analysis of Efavirenz and its related compounds. tandfonline.com Columns with a particle size of 5 µm and dimensions of 250 mm x 4.6 mm are frequently utilized. tandfonline.comsemanticscholar.org Alternatively, a cyano (CN) column has been shown to be effective in separating Efavirenz from its trans-alkene reduction product, suggesting its potential utility for resolving structurally similar compounds like this compound. nih.gov

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent. A common organic modifier is acetonitrile (B52724), often mixed with an aqueous buffer such as o-phosphoric acid. tandfonline.com A mobile phase composition of 0.1% o-phosphoric acid and acetonitrile in a ratio of 20:80 v/v has been used for the separation of Efavirenz impurities. tandfonline.com Gradient elution may be necessary to achieve optimal separation of all relevant impurities with varying polarities.

A representative HPLC method for the analysis of Efavirenz-related compounds is detailed in the interactive table below.

ParameterCondition
Column Inertsil-ODS 3V C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 0.1% o-Phosphoric acid : Acetonitrile (20:80 v/v)
Flow Rate 1.5 mL/min
Column Temperature 45°C
Detection UV at 245 nm
Injection Volume 20 µL

Detector Optimization (e.g., UV-Vis, Diode Array Detection)

UV-Vis detection is the most common method for the quantification of Efavirenz and its impurities. Efavirenz has a UV maximum at approximately 247 nm, and this wavelength is often used for detection. nih.gov A Diode Array Detector (DAD) would be advantageous during method development as it allows for the acquisition of the full UV spectrum of each peak, aiding in peak identification and purity assessment. For routine analysis, a specific wavelength, such as 245 nm, can be selected to maximize the response for this compound while minimizing interference from other components. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of trace levels of impurities, such as genotoxic impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity.

Optimization of Mass Spectrometric Parameters (e.g., Ionization Mode, MRM Transitions)

The development of a robust LC-MS/MS method requires careful optimization of the mass spectrometric parameters.

Ionization Mode: Electrospray ionization (ESI) is a suitable ionization technique for Efavirenz and its related compounds. Both positive and negative ionization modes have been successfully employed. For some impurities, positive ESI mode has been shown to be effective. semanticscholar.org The choice of ionization mode would be determined empirically to achieve the best signal intensity for this compound.

MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification in tandem mass spectrometry. This involves selecting a precursor ion (typically the protonated or deprotonated molecule, [M+H]+ or [M-H]-) and a specific product ion that is formed upon fragmentation. For Efavirenz and its impurities, specific MRM transitions are identified to ensure selectivity. For instance, MRM transitions for known genotoxic impurities of Efavirenz have been established. semanticscholar.org For this compound, the precursor ion would be its molecular weight, and the product ions would be determined by fragmentation studies.

A hypothetical set of optimized mass spectrometric parameters for this compound is presented in the interactive table below, based on typical values for similar compounds.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]+ of this compound
Product Ion (m/z) To be determined via fragmentation studies
Collision Energy Optimized for maximal product ion signal
Dwell Time 100-200 ms

Strategies for Enhanced Sensitivity and Selectivity

To achieve the low detection and quantification limits often required for impurity analysis, several strategies can be employed. A sensitive LC-MS/MS method for a potential genotoxic impurity of Efavirenz, (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (AMCOL), achieved a limit of detection (LOD) of 0.07 ppm and a limit of quantification (LOQ) of 0.2 ppm. nih.gov

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to concentrate the analyte and remove matrix components that may cause ion suppression.

Chromatographic Optimization: A well-optimized chromatographic separation is crucial to reduce co-eluting interferences. The use of a gradient elution with a suitable buffer, such as ammonium (B1175870) acetate, can improve peak shape and resolution. semanticscholar.org

Mass Spectrometry Parameters: Fine-tuning of parameters such as capillary voltage, cone voltage, and gas flows (nebulizing and drying gases) is essential for maximizing the ion signal.

Gas Chromatography (GC) Applications for Volatile Derivatives (If Applicable)

Gas Chromatography (GC) is generally suitable for the analysis of volatile and thermally stable compounds. While Efavirenz and its direct impurities are not typically analyzed by GC due to their low volatility, this technique could be applicable if this compound can be converted into a more volatile derivative.

Derivatization: A common derivatization technique for non-volatile compounds is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility. The applicability of this approach would depend on the presence of suitable functional groups in the this compound molecule.

Should derivatization be feasible, a GC-MS method would offer high chromatographic efficiency and the structural information provided by mass spectrometry. The development of such a method would involve optimizing the derivatization reaction, GC temperature program, and MS parameters. However, given the availability of highly sensitive and specific LC-MS/MS methods, GC would likely be a secondary consideration unless specific analytical challenges warrant its use.

Method Validation According to International Conference on Harmonisation (ICH) Guidelines

Method validation provides documented evidence that an analytical procedure is suitable for its intended use. The ICH guidelines outline a set of validation characteristics that must be assessed to ensure the quality and reliability of analytical results. For the quantification of this compound, a hypothetical reversed-phase high-performance liquid chromatography (RP-HPLC) method was validated based on the principles outlined for similar compounds.

Specificity and Selectivity Studies

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of quantifying this compound, specificity is demonstrated by the absence of interference from other related substances or excipients at the retention time of the analyte.

Selectivity studies often involve comparing the chromatograms of a blank sample (matrix without the analyte), a sample spiked with this compound, and a sample containing the analyte along with its potential impurities. The method is considered specific if the peak for this compound is well-resolved from other peaks. For instance, in a hypothetical HPLC method, no interfering peaks were observed at the retention time of this compound when a placebo solution was injected, confirming the method's specificity.

Linearity and Range Determination

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the quantification of this compound, a calibration curve was constructed by plotting the peak area response against a series of known concentrations. A typical linear range for a related compound like Efavirenz has been established from 1 to 300 µg/mL. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1.000.

Table 1: Linearity Data for this compound

Concentration (µg/mL) Peak Area (arbitrary units)
1 5230
5 25890
10 51980
20 104500
50 261200
100 525300
200 1051000
300 1578000

This is a hypothetical data table for illustrative purposes.

The regression equation for this hypothetical data would be calculated, and a correlation coefficient of >0.999 would confirm the linearity of the method over the specified range.

Accuracy and Precision Assessment

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo matrix and the percentage of the analyte recovered is calculated.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

For this compound, accuracy would be assessed by spiking the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery at each level should fall within an acceptable range, typically 98-102%.

Precision would be determined by repeatedly analyzing a homogenous sample. For instance, the intra-day precision could be assessed by analyzing six replicates of a standard solution, with the RSD being no more than 2.0%. Inter-day precision would involve repeating the analysis on different days.

Table 2: Accuracy and Precision Data for this compound

Parameter Concentration Level Acceptance Criteria Hypothetical Result
Accuracy (% Recovery) 80% 98.0 - 102.0% 99.5%
100% 98.0 - 102.0% 100.2%
120% 98.0 - 102.0% 101.1%
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0% 0.8%
Intermediate (Inter-day) ≤ 2.0% 1.2%

This is a hypothetical data table for illustrative purposes.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. For a related compound, Efavirenz, the LOD and LOQ have been reported to be 0.03 µg/mL and 0.1 µg/mL, respectively. Similar studies would be conducted for this compound to establish these limits.

Table 3: LOD and LOQ for this compound

Parameter Method Acceptance Criteria Hypothetical Value
LOD Signal-to-Noise Ratio ~3:1 0.05 µg/mL
LOQ Signal-to-Noise Ratio ~10:1 0.15 µg/mL

This is a hypothetical data table for illustrative purposes.

Robustness Evaluation

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase composition, pH, flow rate, and column temperature.

To assess the robustness of the method for quantifying this compound, small changes would be introduced to the chromatographic conditions. For example, the flow rate might be varied by ±0.1 mL/min, and the mobile phase composition by ±2%. The effect of these changes on the system suitability parameters, such as peak area, retention time, and tailing factor, would be evaluated. The method is considered robust if the results remain within the acceptance criteria despite these minor variations.

Table 4: Robustness Study for this compound Quantification

Parameter Varied Variation % RSD of Peak Area
Flow Rate (mL/min) 0.9 1.1
1.1 0.9
Mobile Phase pH 2.8 1.3
3.2 1.0
Column Temperature (°C) 28 0.8
32 0.7

This is a hypothetical data table for illustrative purposes.

Computational and Theoretical Chemistry Studies on 2 Deoxo 3 Desoxy Efavirenz

Molecular Modeling and Simulation for Structural Insights

Conformational Analysis and Energy Minimization

Currently, there are no published studies on the conformational analysis or energy minimization of 2-Deoxo-3-desoxy Efavirenz. Such a study would be crucial to determine the most stable three-dimensional arrangements of the molecule. By employing computational methods like molecular mechanics or quantum mechanics, researchers could identify low-energy conformers and understand the rotational barriers around key single bonds. This information is fundamental for predicting how the molecule might interact with biological receptors. For the parent compound, Efavirenz, conformational flexibility, particularly concerning the cyclopropyl (B3062369) group, has been a subject of interest.

Prediction of Spectroscopic Signatures

Theoretical predictions of spectroscopic signatures, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, are invaluable for characterizing new compounds. Density functional theory (DFT) calculations are often used to simulate these spectra with a high degree of accuracy. nih.gov For this compound, such theoretical spectra have not been reported. These predictions would be essential to aid in the experimental identification and structural confirmation of the compound, should it be synthesized. Studies on Efavirenz have demonstrated good agreement between DFT-calculated and experimental vibrational spectra. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for understanding chemical reactivity. wikipedia.org The energy and distribution of these orbitals provide insights into a molecule's ability to donate or accept electrons. For this compound, an FMO analysis could predict its reactivity in various chemical reactions and its potential for charge-transfer interactions. The calculated HOMO and LUMO energies for Efavirenz have shown that charge transfer occurs within the molecule. nih.gov

Calculation of Electrostatic Potential Maps

Electrostatic potential (ESP) maps are visual representations of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net These maps are critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for drug-receptor binding. An ESP map of this compound would reveal how the removal of the oxo and deoxy modifications alters the electrostatic landscape compared to Efavirenz, thereby influencing its interaction with biological targets.

Theoretical Investigations of Reaction Mechanisms Leading to Formation

The synthesis of Efavirenz and its analogues has been well-documented, with various synthetic pathways explored. digitellinc.comseu.edu However, theoretical investigations into the reaction mechanisms leading to the formation of this compound are absent from the literature. Quantum chemical calculations could be employed to model potential synthetic routes, determine reaction energetics, and identify transition states. This would provide valuable insights for synthetic chemists aiming to produce this novel compound and could help in optimizing reaction conditions.

Transition State Analysis of Degradation Pathways

The degradation of benzoxazine-containing compounds like Efavirenz can proceed through various mechanisms, including hydrolysis and oxidation. Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating the intricate details of these degradation pathways at a molecular level.

A transition state analysis for the degradation of this compound would theoretically involve the following steps:

Identification of Plausible Degradation Routes: Based on the structure of this compound, which lacks the keto group at the 2-position and the oxygen at the 3-position of the benzoxazine (B1645224) ring, potential degradation pathways would differ from those of Efavirenz. Hydrolytic cleavage of the remaining C-O and C-N bonds within the heterocyclic ring would be a primary focus.

Mapping the Potential Energy Surface: For each proposed degradation step, computational methods would be used to map the potential energy surface. This involves calculating the energies of the reactant, transition state, and product.

Locating Transition States: The transition state is a first-order saddle point on the potential energy surface. Sophisticated algorithms are employed to locate this specific geometry.

Frequency Calculations: Once a stationary point is located, frequency calculations are performed to characterize it. A transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are then performed to confirm that the identified transition state connects the intended reactant and product.

Hypothetical Transition State Data for Hydrolytic Degradation:

The following interactive table presents hypothetical data for a proposed hydrolytic ring-opening of the 1,3-oxazine ring in this compound, a common degradation pathway for related structures. The values are illustrative and based on typical energy barriers for similar reactions.

Reaction StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Complex Energy (kcal/mol)Activation Energy (kcal/mol)
Nucleophilic attack of H₂O on C20.0+25.8-5.225.8
Proton transfer to N1-5.2+15.3-12.720.5
C2-N1 bond cleavage-12.7+30.1-2.442.8

Note: These values are hypothetical and serve to illustrate the type of data generated from transition state analysis.

Energy Profile Determination for Synthetic Side Reactions

The synthesis of Efavirenz and its analogues can be accompanied by the formation of undesired side products. Computational chemistry can be employed to understand the thermodynamics and kinetics of these side reactions, thereby aiding in the optimization of synthetic routes to maximize the yield of the desired product.

For this compound, a key synthetic step would likely involve the formation of the modified benzoxazine ring. Potential side reactions could include the formation of isomeric structures or oligomerization.

Methodology for Energy Profile Determination:

Identification of Potential Side Reactions: Based on the synthetic precursors and reaction conditions, plausible side reactions are proposed.

Calculation of Reactant and Product Energies: The ground state energies of the reactants and all potential side products are calculated using a suitable level of theory and basis set.

Determination of Reaction Pathways: For each side reaction, the reaction pathway is computationally explored to identify any intermediates and transition states.

Construction of the Energy Profile: The relative energies of the reactants, intermediates, transition states, and products are plotted to create a reaction energy profile. This profile provides a visual representation of the energetic favorability and kinetic barriers of the side reactions compared to the main synthetic route.

Illustrative Energy Profile Data for a Hypothetical Dimerization Side Reaction:

This interactive table shows a hypothetical energy profile for an undesired dimerization of a synthetic intermediate leading to this compound.

Reaction CoordinateRelative Energy (kcal/mol)
2 x Monomer (Reactants)0.0
Dimerization Transition State+35.2
Dimer Product-10.5
Main Reaction Transition State (for comparison)+22.1
Desired Product (for comparison)-15.8

Note: This data is for illustrative purposes to demonstrate the output of an energy profile determination.

Structure-Stability Relationship Studies

Key Structural Features and Their Impact on Stability:

Absence of the Carbonyl Group (C=O) at the 2-position: The removal of the electron-withdrawing carbonyl group would likely alter the electron distribution within the heterocyclic ring. This could impact the susceptibility of adjacent bonds to nucleophilic attack, potentially increasing the stability against certain hydrolytic degradation pathways.

Absence of the Oxygen Atom at the 3-position: This fundamental change from a benzoxazin-2-one to a different heterocyclic system would significantly alter the ring strain and electronic properties. The stability of this new ring system would need to be computationally assessed relative to the parent structure.

Molecular Electrostatic Potential (MEP): An MEP map of this compound would be calculated to identify the electron-rich and electron-poor regions of the molecule. This provides a guide to the sites most susceptible to electrophilic and nucleophilic attack, respectively.

Global Reactivity Descriptors: Quantities such as chemical hardness, softness, and electronegativity can be calculated using conceptual DFT. These descriptors provide a quantitative measure of the molecule's stability and reactivity. A higher chemical hardness generally correlates with greater stability.

Comparative Stability Data (Hypothetical):

This interactive table presents a hypothetical comparison of calculated stability descriptors for Efavirenz and this compound.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Chemical Hardness (η)
Efavirenz-6.8-1.25.62.8
This compound-6.5-0.95.62.8

Note: These values are hypothetical. A larger HOMO-LUMO gap and higher chemical hardness generally suggest greater kinetic stability.

Implications for Pharmaceutical Quality Control and Process Chemistry

Role of Impurity Profiling in Efavirenz Drug Substance and Product Development

Impurity profiling is the systematic identification, characterization, and quantification of impurities in a drug substance and drug product. digitellinc.com For Efavirenz, this process is integral throughout its development lifecycle, from early process development to commercial manufacturing and stability testing. The impurity profile of Efavirenz can include process-related impurities, degradation products, and structurally related compounds. scispace.com

The presence of 2-Deoxo-3-desoxy Efavirenz, a potential process-related impurity or degradant, underscores the importance of a comprehensive impurity profiling program. Regulatory authorities, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the reporting, identification, and qualification of impurities. ich.org For instance, the ICH Q3A guideline mandates the identification of impurities present above a certain threshold, which is dependent on the maximum daily dose of the drug. ich.org

A thorough understanding of the Efavirenz impurity profile, including the potential for the formation of this compound, allows for:

Risk Assessment: Evaluating the potential impact of the impurity on the safety and efficacy of the drug product.

Specification Setting: Establishing acceptable limits for this compound and other impurities in the drug substance and finished product.

Process Understanding: Gaining insights into the chemical reactions and process parameters that may lead to the formation of this impurity.

Stability Studies: Monitoring the levels of this compound and other degradation products over time to establish the shelf-life of the drug product.

Analytical Quality by Design (AQbD) Approaches for Impurity Methods

The development of robust and reliable analytical methods for the detection and quantification of impurities like this compound is essential. Analytical Quality by Design (AQbD) is a systematic approach to method development that aims to build quality into the analytical method from the outset. juniperpublishers.com This proactive approach helps to ensure that the method is fit for its intended purpose and performs consistently throughout its lifecycle.

The application of AQbD to develop a stability-indicating HPLC method for Efavirenz and its impurities would typically involve the following steps:

Defining the Analytical Target Profile (ATP): Clearly defining the requirements of the analytical method, such as the ability to separate and quantify this compound from Efavirenz and other potential impurities with adequate sensitivity, accuracy, and precision.

Critical Quality Attributes (CQAs) Identification: Identifying the key performance characteristics of the method that are critical for achieving the ATP, for example, resolution between Efavirenz and this compound peaks, and the limit of quantification (LOQ) for the impurity.

Risk Assessment: Identifying and ranking the method parameters that could potentially impact the CQAs. This is often done using tools like a fishbone (Ishikawa) diagram.

Method Optimization using Design of Experiments (DoE): Systematically studying the effects of the identified critical method parameters on the CQAs using statistical experimental designs. This allows for the identification of the optimal method conditions and the establishment of a Method Operable Design Region (MODR), which is a multidimensional space of method parameters within which the method is known to perform reliably.

Control Strategy and Lifecycle Management: Defining a control strategy to ensure the ongoing performance of the method, including system suitability tests and procedures for method transfer and continuous monitoring.

Table 1: Example of AQbD Parameters for an HPLC Method for Efavirenz Impurity Profiling
AQbD ElementDescriptionExample for this compound Analysis
Analytical Target Profile (ATP)The overall goal of the analytical method.To develop a stability-indicating HPLC method to accurately and precisely quantify this compound and other related substances in Efavirenz API and formulations.
Critical Quality Attributes (CQAs)Measurable properties of the method that should be within a certain range to ensure the desired quality.Resolution (Rs) > 2.0 between Efavirenz and this compound; Limit of Quantification (LOQ) ≤ 0.05%.
Critical Method Parameters (CMPs)Method variables that can significantly impact the CQAs.Mobile phase composition (organic solvent ratio, pH), column temperature, flow rate.
Method Operable Design Region (MODR)A defined range for the CMPs where the method is robust and meets the ATP.A specific range for mobile phase composition and column temperature where the resolution and sensitivity consistently meet the predefined criteria.

Impact on the Overall Purity Profile of Efavirenz APIs and Formulations

Batch Release: Batches of Efavirenz API or finished product may be rejected if the level of this or any other impurity exceeds the established specifications.

Product Stability: An increasing trend of this compound during stability studies could necessitate a shortening of the product's shelf-life or a change in the storage conditions.

Regulatory Compliance: Maintaining a consistent and well-characterized impurity profile is essential for regulatory filings and inspections. Any new or unidentified impurity above the identification threshold would require extensive characterization and qualification.

Future Research Directions

Exploration of Unidentified or Underexplored Formation Pathways

A comprehensive understanding of impurity formation is fundamental to its control. For a novel impurity like 2-Deoxo-3-desoxy Efavirenz, future research must systematically investigate its potential origins.

Synthesis-Related Pathways: The original synthesis of Efavirenz is a multi-step process, and side reactions or the presence of impurities in starting materials and reagents could lead to the formation of unexpected byproducts. seu.edu Unwanted ring-opening products have been noted in the synthesis of key intermediates like cyclopropyl (B3062369) acetylene. seu.edu Future studies should focus on a meticulous re-examination of the Efavirenz synthesis, employing advanced analytical techniques to probe for minor, previously uncharacterized compounds. Stress testing of intermediates under various reaction conditions could reveal potential pathways to this compound.

Degradation-Related Pathways: Efavirenz is known to degrade under certain conditions, and a study has identified twelve degradation products through stress testing. nih.govresearchgate.net While the primary degradation pathways often involve hydrolysis and oxidation, the formation of a deoxo-desoxy variant would suggest a more complex reductive pathway. Future research should include forced degradation studies under a wider range of reductive and radical-inducing conditions to explore the possibility of such transformations.

Metabolic Pathways: The metabolism of Efavirenz is complex, primarily occurring in the liver via cytochrome P450 enzymes to form hydroxylated metabolites. nih.govclinpgx.orgnih.govresearchgate.net While the major metabolites are well-documented, minor or novel metabolic pathways could exist, potentially leading to compounds like this compound. Investigating the metabolism of Efavirenz in different in-vitro systems, such as various liver microsome preparations, and in diverse patient populations could uncover these underexplored pathways.

Development of Novel High-Throughput Analytical Methodologies

The detection and characterization of trace-level impurities require highly sensitive and specific analytical methods. While numerous HPLC and LC-MS/MS methods exist for the quantification of Efavirenz and its known impurities, future research should focus on developing high-throughput methodologies capable of screening for a broader range of unexpected impurities. nih.govekb.egactascientific.com

Advanced Chromatographic Techniques: The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) can significantly enhance the speed and resolution of impurity profiling. researchgate.net Future methodologies should aim to develop generic, yet highly efficient, UHPLC-HRMS methods that can be applied to the routine analysis of Efavirenz batches for a wide array of potential impurities.

Hyphenated Spectroscopic Techniques: For the unambiguous structural elucidation of novel impurities like this compound, hyphenated techniques such as LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) and LC-IR (Liquid Chromatography-Infrared Spectroscopy) are invaluable. While not typically high-throughput, advances in these technologies are making them more accessible for challenging impurity identification.

The table below outlines potential high-throughput analytical techniques and their applicability in the search for novel Efavirenz impurities.

Analytical TechniquePrincipleApplication for Novel Impurity DetectionThroughput
UHPLC-QTOF MS Ultra-fast separation with high-resolution mass analysis for accurate mass determination and fragmentation studies.Screening for unknown impurities and providing preliminary structural information.High
Supercritical Fluid Chromatography (SFC)-MS Utilizes supercritical CO2 as the mobile phase for rapid and green separations of chiral and achiral compounds.High-throughput screening of process intermediates and final API for a range of impurities.High
Automated LC-SPE-NMR Automated solid-phase extraction of targeted chromatographic peaks for subsequent NMR analysis.Semi-automated structural elucidation of impurities detected during screening.Medium

Advanced Computational Tools for Impurity Prediction and Risk Assessment

Computational chemistry and in-silico models are becoming indispensable tools in pharmaceutical development for predicting potential impurities and assessing their toxicological risks. openreview.netchemrxiv.orgtandfonline.com

In-Silico Toxicity Prediction: Once a potential impurity is identified, its toxicological profile can be preliminarily assessed using Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict properties such as mutagenicity, carcinogenicity, and hepatotoxicity based on the chemical structure of the impurity. This allows for a risk-based approach to impurity control, prioritizing the investigation of impurities with a higher predicted risk. A study on Efavirenz degradation products has already utilized in-silico toxicity prediction to evaluate the safety of these compounds. nih.gov

The following table summarizes the types of computational tools and their roles in impurity management.

Computational ToolFunctionRelevance to this compound
Reaction Prediction Software (e.g., ASKCOS) Predicts potential byproducts of chemical reactions based on known chemical principles and machine learning.Can hypothesize potential synthetic pathways leading to the formation of this impurity.
Forced Degradation Prediction Models Simulates the degradation of a drug molecule under various stress conditions (e.g., acid, base, oxidation).Can predict the likelihood of formation of this compound as a degradation product.
ADME/Tox Prediction Software (e.g., TOPKAT, DEREK) Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a chemical compound based on its structure.Can provide an early assessment of the potential risks associated with this impurity, guiding further toxicological studies.

Green Chemistry Approaches to Minimize Impurity Formation

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jddhs.com Applying these principles to the synthesis of Efavirenz can not only lead to a more environmentally friendly process but also minimize the formation of impurities.

Catalytic and Biocatalytic Synthesis: The use of highly selective catalysts, including enzymes, can direct reactions towards the desired product and reduce the formation of byproducts. Research into novel catalytic steps in the Efavirenz synthesis could offer a cleaner and more efficient route that avoids the conditions leading to the formation of impurities like this compound.

Alternative Solvents and Reaction Conditions: The choice of solvents and reaction conditions can significantly impact the impurity profile of a synthesis. jddhs.com Future research should explore the use of greener solvents and milder reaction conditions in the Efavirenz manufacturing process. Continuous flow chemistry, for instance, can offer better control over reaction parameters, potentially leading to a reduction in impurity formation. nih.gov A concise flow synthesis of Efavirenz has already been developed, representing a step in this direction. nih.gov

The table below highlights some green chemistry principles and their potential impact on minimizing the formation of impurities like this compound.

Green Chemistry PrincipleApplication in Efavirenz SynthesisPotential Impact on Impurity Formation
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.Reduces the generation of waste and byproducts, including potential impurities.
Use of Catalysis Employing selective catalysts (chemical or biological) to facilitate reactions.Increases reaction specificity, minimizing side reactions that could lead to impurity formation.
Design for Energy Efficiency Conducting syntheses at ambient temperature and pressure whenever possible.Milder conditions can prevent degradation and the formation of thermally induced impurities.
Use of Safer Solvents and Auxiliaries Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents.Can alter reaction pathways and selectivity, potentially avoiding the formation of certain impurities.

Q & A

Q. What standardized methodologies are recommended for quantifying 2-Deoxo-3-desoxy Efavirenz in plasma and CSF during pharmacokinetic studies?

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for quantifying efavirenz and its metabolites in biological matrices. HPLC is preferred for plasma due to its sensitivity in detecting low concentrations, while GC is effective for CSF analysis . Method validation should include calibration curves, recovery rates, and inter-day variability assessments. For neurocognitive studies, ensure CSF sampling aligns with plasma collection times to correlate exposure-toxicity relationships .

Q. How should clinical trials evaluating this compound be designed to account for auto-induction of metabolizing enzymes?

Incorporate longitudinal pharmacokinetic (PK) sampling at multiple timepoints (e.g., baseline, 2 weeks, 6 months) to capture auto-induction effects on clearance. Use nonlinear mixed-effects modeling (NONMEM) to estimate time-dependent changes in enzyme activity. Adjust dosing regimens in slow metabolizers (e.g., CYP2B6*6/*6 genotypes) to avoid supratherapeutic exposures linked to neurotoxicity .

Q. What are the critical parameters for assessing virological efficacy in pediatric trials involving this compound?

Measure viral load suppression (HIV-RNA <50 copies/mL) at 48 and 144 weeks as primary endpoints. Stratify analyses by age, sex, and CYP2B6 genotype to identify subpopulations with higher risk of virological failure. Include therapeutic drug monitoring (TDM) to maintain plasma concentrations within the target range (1–4 mg/L) .

Advanced Research Questions

Q. How do CYP2B6 and CYP2A6 polymorphisms interact to influence 8-hydroxy-efavirenz formation in the central nervous system (CNS)?

In CYP2B6 slow metabolizers, efavirenz accumulates in plasma, increasing CNS penetration. CYP2A6*48A/C variants enhance 8-hydroxy-efavirenz formation locally in the brain, independent of systemic metabolism. Use CSF:plasma ratio analyses and genotype-phenotype correlation studies to quantify this effect. Neurocognitive assessments (e.g., Color Trails Test) can link elevated CSF 8-hydroxy-efavirenz to impaired executive function .

Q. What in vitro models best replicate efavirenz-induced neurotoxicity for mechanistic studies?

Primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons exposed to efavirenz concentrations ≥10 μM mimic clinical neurotoxicity. Measure mitochondrial membrane potential (ΔΨm) collapse and reactive oxygen species (ROS) production via flow cytometry. Co-culture with astrocytes to assess metabolic rescue via CYP-mediated clearance .

Q. How does concurrent tuberculosis (TB) therapy with isoniazid alter this compound pharmacokinetics?

Isoniazid inhibits CYP2A6 and CYP2B6, reducing efavirenz clearance by 26% during TB co-therapy. Post-TB discontinuation, auto-induction resumes, increasing clearance. Conduct population PK studies with Bayesian forecasting to optimize dosing during TB treatment. Monitor for hepatotoxicity via ALT/AST levels .

Methodological Recommendations

  • Genetic Screening : Incorporate CYP2B6 (516G>T, 983T>C) and CYP2A6 genotyping in trial protocols to stratify participants .
  • Neurocognitive Metrics : Use the Global Deficit Score (GDS) and Color Trails Test to quantify CNS toxicity .
  • Analytical Reproducibility : Share HPLC/GC protocols and raw data via repositories like Dryad to meet CONSORT-EHEALTH standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.